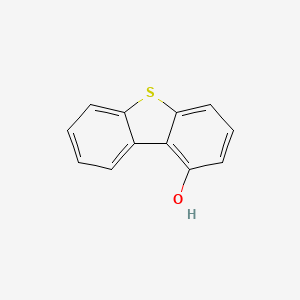

1-Hydroxydibenzothiophene

Descripción

Contextualization within Dibenzothiophene (B1670422) Chemistry

Dibenzothiophene (DBT) is a tricyclic aromatic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. researchgate.net It and its alkylated derivatives are notoriously difficult to remove from petroleum products using conventional industrial hydrodesulfurization (HDS) methods. evitachem.com This recalcitrance has spurred extensive research into alternative desulfurization strategies, most notably biodesulfurization (BDS). The chemistry of DBT is therefore heavily focused on the cleavage of its carbon-sulfur bonds. Research into its hydroxylated derivatives, such as 1-hydroxydibenzothiophene, is critical for understanding the metabolic byproducts and intermediates that arise during microbial degradation processes, which can proceed through different pathways than industrial chemical methods. researchgate.netutrgv.edu

Significance in Advanced Chemical and Biochemical Research

The significance of this compound in advanced research is twofold. In biochemistry, it is a key metabolite in certain bacterial degradation pathways of DBT. labinsights.nl Its formation signals a specific type of enzymatic attack on the DBT core, distinct from the well-documented "4S" pathway. Studying its emergence provides crucial information on the diversity of microbial metabolic capabilities and the specific enzymes involved, such as dioxygenases. labinsights.nlresearchgate.net In chemical research, this compound serves as a versatile synthetic precursor. The reactive hydroxyl group allows for further functionalization, making it a valuable building block for creating more complex molecules, including photochromic materials and monomers for electroactive polymers. prepchem.comresearchgate.net

Overview of Key Research Trajectories

Research concerning this compound primarily follows four interconnected trajectories: its chemical synthesis, its formation via biological routes, its chemical reactivity and subsequent conversion into new molecules, and its relevance to environmental and industrial applications.

While often studied as a product of biotransformation, several chemical methods for the synthesis of this compound and its isomers have been developed. These routes are essential for producing standards for analytical studies and for providing material for further reactivity research. A notable method involves the thermal rearrangement of dibenzothiophene 5-oxide.

| Method | Precursor(s) | Key Reagents/Conditions | Product | Notes |

| Thermal Rearrangement | Dibenzothiophene 5-oxide | Flash vacuum pyrolysis (FVP) at 900°C | This compound | A novel and synthetically useful rearrangement observed in gas-phase pyrolysis studies. acs.orgprepchem.com |

| Multi-step Synthesis (Example for Isomer) | 2-Bromodibenzothiophene | 1. Sodium methoxide, CuI catalyst. 2. Pyridine hydrochloride. | 2-Hydroxydibenzothiophene | A general two-step process for aryl alcohols, involving formation of a methoxy (B1213986) intermediate followed by demethylation. ias.ac.in |

| Oxidative Metabolism (in vivo) | Dibenzothiophene | Rat metabolism | This compound-5,5-dioxide | While a metabolic product, its identification involved synthesis of methoxy derivatives for comparison, highlighting a synthetic route to the oxidized core. ias.ac.incdnsciencepub.com |

The biological formation of this compound occurs via pathways that degrade the carbon structure of DBT, which are distinct from the sulfur-specific "4S" pathway that preserves the carbon skeleton. The key enzymes in this context are dioxygenases, which introduce hydroxyl groups onto the aromatic rings. This contrasts with the 4S pathway, which proceeds via oxidation of the sulfur atom.

| Pathway Feature | Dioxygenase-Mediated Pathway (e.g., Kodama Pathway) | 4S Pathway |

| Initial Enzyme Attack | Naphthalene or Dibenzothiophene Dioxygenase attacks the C1 and C2 positions of the benzene ring. acs.orgprepchem.comprepchem.com | DszC (Dibenzothiophene monooxygenase) attacks the sulfur atom. researchgate.net |

| Key Intermediate(s) | cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene. acs.orgprepchem.com | Dibenzothiophene-5-oxide (DBTO), Dibenzothiophene-5,5-dioxide (DBTO2). researchgate.net |

| Formation of Hydroxylated Product | The unstable dihydrodiol intermediate spontaneously dehydrates to form This compound and 2-Hydroxydibenzothiophene. labinsights.nlresearchgate.net | DszB (a desulfinase) catalyzes the final step, yielding 2-Hydroxybiphenyl (HBP). No hydroxydibenzothiophene is formed. researchgate.net |

| Final Products | Ring cleavage products such as 3-hydroxy-2-formylbenzothiophene. researchgate.netutrgv.edu | 2-Hydroxybiphenyl and sulfite (B76179). researchgate.net |

| Organisms | Pseudomonas sp., Sphingomonas sp., Beijerinckia sp. researchgate.netprepchem.comnumberanalytics.com | Rhodococcus erythropolis, Gordonia sp. evitachem.com |

The chemical utility of this compound stems from the reactivity of its phenolic hydroxyl group. This functional group can undergo various transformations, making the compound a useful intermediate for creating molecules with specific properties. Derivatization is also a key step in its analytical detection. mdpi.comgreyhoundchrom.comnih.gov

| Reaction Type | Reagents | Product Type | Application/Purpose |

| Etherification | Alkyl halides (e.g., decyl bromide), base (e.g., potassium carbonate), crown ether. prepchem.com | Alkoxy-dibenzothiophenes | Synthesis of monomers for electroactive polymers. prepchem.comorganic-chemistry.orgmnishioka.com |

| Condensation | Propargylic alcohols, acid catalyst. researchgate.net | 2H-Chromenes fused to the dibenzothiophene skeleton. | Synthesis of novel photochromic materials. researchgate.netprepchem.com |

| Silylation | (Trimethylsilyl)imidazole (TMSI) or BSTFA. rsc.org | Trimethylsilyl ether of this compound. | Increases volatility and thermal stability for gas chromatography (GC) analysis. mnishioka.comrsc.org |

| Oxidation | Oxidizing agents. organic-chemistry.org | Carbonyl compounds (ketones). | General reaction of phenolic hydroxyl groups. |

| Acetylation / Methylation | Acetic anhydride (B1165640) or dimethyl sulfate (B86663). ias.ac.incdnsciencepub.com | Acetoxy or Methoxy derivatives. | Preparation of derivatives for structural confirmation and analysis. cdnsciencepub.com |

The study of this compound is directly relevant to both environmental bioremediation and industrial applications. Environmentally, its formation is an indicator of the microbial degradation of dibenzothiophene, a persistent pollutant from crude oil and creosote. nii.ac.jplabinsights.nl Understanding these degradation pathways is essential for developing effective strategies to clean contaminated sites.

Industrially, this compound serves as a precursor in the burgeoning field of materials science. Its derivatization has been shown to produce monomers for creating electroactive polymers and complex photochromic dyes. prepchem.comresearchgate.net These materials have potential applications in advanced technologies such as electronic displays, smart windows, optical data storage, and sensors. evitachem.com The bioconversion of waste DBT from petroleum into a valuable chemical intermediate like hydroxydibenzothiophene represents a promising avenue for green chemistry. prepchem.com

Computational and Mechanistic Investigations

The formation and properties of this compound have been the subject of targeted mechanistic studies and are amenable to investigation via modern computational chemistry. These investigations provide fundamental insights into the molecule's stability and reactivity.

Mechanistic Investigations

The primary documented pathway for the formation of this compound is through a high-temperature, gas-phase thermal rearrangement of dibenzothiophene 5-oxide. researchgate.netresearchgate.netconsensus.appacs.org This novel and synthetically useful reaction was observed to occur at 900°C during flash vacuum pyrolysis studies of coal-model organic sulfides and their corresponding S-oxides. researchgate.netconsensus.app

The proposed mechanism for this transformation involves the initial homolytic cleavage of the carbon-sulfur (C-SO) bond. researchgate.netresearchgate.netconsensus.app The general order of reactivity for the pyrolysis of these types of compounds is sulfoxide (B87167) >> sulfone > sulfide (B99878), a trend that is consistent with the relative thermodynamic stabilities of the radical intermediates produced upon bond scission. researchgate.netresearchgate.netconsensus.app This high-temperature rearrangement provides a direct, albeit energetically demanding, route to this compound from its sulfoxide precursor.

While other pathways, such as the microbial metabolism of dibenzothiophene, are known to produce hydroxylated derivatives, the specific formation of the 1-hydroxy isomer through these biological routes is less definitively characterized compared to the well-documented thermal rearrangement.

Computational Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure, molecular properties, and relative stabilities of heterocyclic isomers like this compound. wikipedia.orgnih.govimperial.ac.uk Such theoretical calculations can predict the optimized geometries, thermodynamic properties, and reaction energetics that are often difficult to measure experimentally. frontiersin.orgresearchgate.net

For the hydroxydibenzothiophene family, DFT calculations can be employed to determine the relative stabilities of the four possible positional isomers (1-OH, 2-OH, 3-OH, and 4-OH). This is achieved by calculating the ground-state energies for the optimized structure of each isomer. The results of such studies can explain isomer distributions in thermodynamic equilibrium and guide synthetic strategies. Furthermore, computational modeling can be used to map the potential energy surface of reactions, such as the gas-phase rearrangement of dibenzothiophene 5-oxide, to identify transition states and elucidate the precise mechanistic steps involved. nih.govacs.org

The following table is a representative example of the type of data that can be generated from DFT calculations to compare the relative stability of hydroxydibenzothiophene isomers.

| Compound | Calculated Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|

| This compound | [Data] | [Data] |

| 2-Hydroxydibenzothiophene | [Data] | [Data] |

| 3-Hydroxydibenzothiophene | [Data] | [Data] |

| 4-Hydroxydibenzothiophene | [Data] | [Data] |

Structure

3D Structure

Propiedades

IUPAC Name |

dibenzothiophen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMULKBIXKMJJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220043 | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69747-83-7 | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069747837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxydibenzothiophene and Its Analogues

Chemical Synthesis Approaches

The chemical synthesis of 1-hydroxydibenzothiophene and its related structures can be achieved through a variety of strategies, each with its own advantages and limitations. These methods range from multi-step classical organic reactions to more modern techniques focused on regioselectivity and novel bond formations.

Multi-Step Organic Synthesis Routes

Traditional organic synthesis often relies on a sequence of well-established reactions to construct complex molecules from simpler starting materials. While direct, single-step methods for the synthesis of this compound are not extensively reported, multi-step sequences can be envisaged. A plausible, albeit not explicitly detailed in the surveyed literature, approach could involve the synthesis of a pre-functionalized precursor, such as 1-aminodibenzothiophene or 1-methoxydibenzothiophene.

For instance, the synthesis of 1-aminodibenzothiophene could potentially be followed by a diazotization reaction and subsequent hydrolysis to yield the desired 1-hydroxy derivative. Similarly, a synthetic route targeting 1-methoxydibenzothiophene could be followed by a demethylation step to afford the final product. These multi-step approaches, while potentially lengthy, offer the advantage of utilizing well-understood and reliable chemical transformations.

Another potential multi-step strategy involves the initial synthesis of a 1-halodibenzothiophene. This halogenated intermediate could then undergo a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source to introduce the hydroxyl group at the 1-position. The feasibility of this approach would depend on the reactivity of the C-X bond at the 1-position of the dibenzothiophene (B1670422) core.

Regioselective Hydroxylation Strategies

The direct and selective introduction of a hydroxyl group onto the dibenzothiophene skeleton represents a more atom-economical approach. Regioselective hydroxylation strategies aim to control the position of the incoming hydroxyl group, which can be challenging on a polycyclic aromatic system with multiple reactive sites.

One powerful technique for achieving regioselectivity is directed ortho-metalation (DoM) . This method involves the use of a directing group that chelates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While no specific examples detailing the direct ortho-hydroxylation of dibenzothiophene at the 1-position via DoM were found in the reviewed literature, this strategy remains a viable theoretical approach. A suitably placed directing group on the dibenzothiophene scaffold could potentially direct lithiation to the 1-position, followed by quenching with an electrophilic oxygen source to install the hydroxyl group.

Another strategy for regioselective functionalization is the Friedel-Crafts acylation . Acylation of dibenzothiophene could potentially be directed to the 1-position under specific conditions. Subsequent Baeyer-Villiger oxidation of the resulting ketone would then yield the corresponding 1-acetoxydibenzothiophene, which can be hydrolyzed to this compound. The success of this route would hinge on achieving the desired regioselectivity in the initial acylation step.

Thermal Rearrangements and Pyrolytic Methods

Thermal rearrangements and pyrolytic methods can induce significant molecular transformations, often leading to the formation of new ring systems or the migration of functional groups. While the direct synthesis of this compound via these methods is not well-documented, the Smiles rearrangement offers a potential pathway. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could theoretically be applied to a suitably substituted precursor to generate a hydroxylated dibenzothiophene derivative.

Pyrolytic methods, which involve high-temperature decomposition of organic compounds, are generally less selective and may not be suitable for the controlled synthesis of a specific isomer like this compound.

Heterocyclic Ring Construction Techniques

Instead of functionalizing a pre-existing dibenzothiophene core, an alternative approach involves constructing the heterocyclic ring system with the hydroxyl group already in place or introduced during the cyclization process.

One such strategy is the synthesis from 2-mercaptobiphenyl derivatives . A 2-mercaptobiphenyl precursor bearing a suitable substituent that can be converted to a hydroxyl group at the desired position could undergo cyclization to form the thiophene (B33073) ring of the dibenzothiophene system.

Aryne cycloaddition reactions also present a modern and versatile method for the construction of benzannulated heterocycles. The reaction of a substituted benzyne (B1209423) with a suitable thiophene derivative could potentially lead to the formation of the dibenzothiophene skeleton. By using appropriately substituted starting materials, it might be possible to introduce a hydroxyl group or a precursor at the 1-position.

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes, with their high specificity and mild reaction conditions, offer unique opportunities for the selective functionalization of complex molecules.

Enzymatic Routes from Dibenzothiophene Precursors

The microbial metabolism of dibenzothiophene has been extensively studied, particularly in the context of biodesulfurization of fossil fuels. Several bacterial strains, most notably from the genera Rhodococcus and Pseudomonas, have been identified for their ability to degrade dibenzothiophene.

The most well-characterized pathway is the 4S pathway , found in strains such as Rhodococcus erythropolis IGTS8. This pathway involves a series of enzymatic reactions that ultimately lead to the cleavage of the carbon-sulfur bond. The key enzymes in this pathway are dibenzothiophene monooxygenase (DszC), dibenzothiophene-5,5-dioxide monooxygenase (DszA), and 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase (DszB). While the final product of this pathway is 2-hydroxybiphenyl, an isomer of the target compound, the initial enzymatic steps demonstrate the potential for selective oxidation of the dibenzothiophene molecule.

Dibenzothiophene monooxygenase (DszC) is a flavin-dependent monooxygenase that catalyzes the sequential oxidation of the sulfur atom in dibenzothiophene to form dibenzothiophene-S-oxide and then dibenzothiophene-S,S-dioxide. While this enzyme primarily targets the sulfur atom, the broader family of monooxygenases, particularly cytochrome P450 monooxygenases , are known to catalyze the hydroxylation of aromatic C-H bonds.

The direct biocatalytic hydroxylation of dibenzothiophene at the 1-position to produce this compound is an area of active research. The regioselectivity of cytochrome P450 enzymes can be altered through directed evolution , a powerful protein engineering technique. By modifying the active site of a suitable cytochrome P450 or even a dibenzothiophene monooxygenase, it may be possible to evolve a biocatalyst that selectively hydroxylates dibenzothiophene at the C1 position.

The table below summarizes the key enzymes involved in the biotransformation of dibenzothiophene and their observed products.

| Enzyme | Organism | Precursor | Product(s) |

| Dibenzothiophene Monooxygenase (DszC) | Rhodococcus erythropolis IGTS8 | Dibenzothiophene | Dibenzothiophene-S-oxide, Dibenzothiophene-S,S-dioxide |

| Dibenzothiophene-5,5-dioxide Monooxygenase (DszA) | Rhodococcus erythropolis IGTS8 | Dibenzothiophene-S,S-dioxide | 2-(2'-hydroxyphenyl)benzenesulfinate |

| 2-(2'-hydroxyphenyl)benzenesulfinate Desulfinase (DszB) | Rhodococcus erythropolis IGTS8 | 2-(2'-hydroxyphenyl)benzenesulfinate | 2-Hydroxybiphenyl |

Microbial Conversion Systems for this compound and its Analogues

The microbial transformation of dibenzothiophene (DBT) into hydroxylated derivatives is a subject of significant interest, primarily driven by the need for effective biodesulfurization and bioremediation strategies. While the direct microbial synthesis of this compound is not extensively documented as a primary metabolic outcome, various microbial systems have been identified that are capable of hydroxylating the aromatic rings of DBT and its analogues, leading to the formation of different monohydroxydibenzothiophene isomers.

Fungal systems, in particular, have demonstrated a notable capacity for the hydroxylation of DBT. The white-rot fungus Agrocybe aegerita has been shown to oxidize DBT into several metabolites, including ring-hydroxylated compounds such as 2-hydroxy-DBT. nih.gov This transformation is catalyzed by extracellular peroxygenases, which are heme-thiolate enzymes that can transfer an oxygen atom from hydrogen peroxide to the substrate. nih.govnih.gov In vitro studies with purified peroxygenase from A. aegerita have confirmed that ring hydroxylation is a favored reaction over S-oxidation. nih.gov Similarly, other fungi are known to metabolize aromatic compounds through the action of cytochrome P450 monooxygenases, which can also catalyze hydroxylation reactions. nih.govresearchgate.net

Bacterial systems also contribute to the bioconversion of DBT into hydroxylated products. For instance, Sphingomonas sp. strain XLDN2-5, a carbazole-degrading bacterium, can cometabolically degrade DBT. nih.gov Analysis of the metabolites from the transformation of DBT by this strain has revealed the presence of monohydroxydibenzothiophene and dihydroxydibenzothiophene, indicating that lateral dioxygenation of the DBT molecule occurs. researchgate.net While the precise isomer of monohydroxydibenzothiophene is not always specified, these findings highlight the potential of bacterial enzymes in catalyzing the hydroxylation of the dibenzothiophene ring structure.

The table below summarizes the microbial systems and their observed transformation of dibenzothiophene.

| Microbial Strain | Enzyme System | Key Hydroxylated Products | Reference |

| Agrocybe aegerita | Extracellular Peroxygenase | 2-Hydroxydibenzothiophene | nih.gov |

| Sphingomonas sp. XLDN2-5 | Dioxygenases | Monohydroxydibenzothiophene, Dihydroxydibenzothiophene | nih.govresearchgate.net |

Optimization of Bioconversion Processes

The efficiency of microbial conversion of dibenzothiophene to its hydroxylated analogues is influenced by a multitude of physicochemical parameters. Optimization of these parameters is crucial for enhancing the yield and productivity of the desired products. General principles of bioprocess optimization for microbial transformations of aromatic compounds can be applied to the production of hydroxylated dibenzothiophenes.

Key factors that can be manipulated to optimize the bioconversion process include the composition of the culture medium, temperature, pH, and the concentration of the substrate (DBT). For fungal biotransformations, the type and concentration of carbon and nitrogen sources in the medium can significantly impact both fungal growth and the production of secondary metabolites, including the enzymes responsible for hydroxylation. frontiersin.org For instance, the production of cytotoxic secondary metabolites by an endophytic Aspergillus sp. was enhanced by optimizing the incubation time and the extraction solvent. frontiersin.org

In the context of whole-cell biocatalysis, maintaining optimal conditions for cell viability and enzymatic activity is paramount. For example, in the production of recombinant proteins by CHO cells, a temperature downshift and the addition of specific supplements to the culture medium were found to increase product yield and quality. acs.org While not directly related to DBT conversion, this illustrates the importance of controlling environmental parameters.

The table below outlines key parameters and their potential impact on the optimization of the microbial hydroxylation of dibenzothiophene.

| Parameter | Potential Effect on Bioconversion |

| Medium Composition | Affects microbial growth and enzyme production. The presence of specific inducers or co-substrates may be necessary for the expression of hydroxylating enzymes. |

| Temperature | Influences the rate of microbial growth and enzyme activity. Each microorganism has an optimal temperature range for the desired biotransformation. |

| pH | Affects enzyme stability and activity, as well as the transport of substrates and products across the cell membrane. |

| Substrate Concentration | High concentrations of dibenzothiophene can be toxic to microorganisms, leading to inhibition of growth and enzyme activity. Fed-batch or continuous culture strategies may be employed to maintain a low, non-toxic substrate concentration. |

| Aeration/Oxygen Supply | Oxygen is often a co-substrate for oxygenase enzymes involved in hydroxylation reactions. Adequate oxygen supply is critical for efficient bioconversion. |

Further research employing statistical experimental designs, such as response surface methodology, could be utilized to systematically investigate the interactions between these different parameters and to identify the optimal conditions for maximizing the production of this compound or its hydroxylated analogues.

Biochemical and Enzymatic Transformations of 1 Hydroxydibenzothiophene

Role as a Key Intermediate in Biodesulfurization Pathways

Hydroxylated derivatives of dibenzothiophene (B1670422) are central figures in its microbial degradation. While various metabolic routes exist, the most studied and efficient is the "4S pathway," a sulfur-specific mechanism that cleaves carbon-sulfur bonds without degrading the carbon skeleton of the molecule. nih.govfrontiersin.org In this pathway, the initial substrate, dibenzothiophene, is converted through a series of enzymatic steps into the final sulfur-free product, 2-hydroxybiphenyl (2-HBP). nih.govresearchgate.net The intermediates and final products of these pathways highlight the crucial role of enzymatic hydroxylation and subsequent bond cleavage in accessing the sulfur atom.

The 4S pathway is a four-step enzymatic route that converts dibenzothiophene (DBT) to 2-hydroxybiphenyl (2-HBP) and sulfite (B76179). nih.gov This pathway is catalyzed by a suite of four enzymes typically encoded by the dsz operon. nih.govnih.gov The key enzymes are two monooxygenases, DszC and DszA; a desulfinase, DszB; and an auxiliary NADH-FMN oxidoreductase, DszD, which supplies the reduced flavin cofactor (FMNH2) required by the monooxygenases. frontiersin.orgnih.gov This system ensures the specific removal of sulfur while preserving the calorific value of the hydrocarbon backbone. psecommunity.org

The biodesulfurization of DBT begins with two sequential oxidation steps targeting the sulfur atom, both catalyzed by the dibenzothiophene monooxygenase (DszC). nih.govcalstate.edu

First Oxidation: DszC, using FMNH2 supplied by DszD, oxidizes DBT to dibenzothiophene sulfoxide (B87167) (DBTO). nih.govnih.gov

Second Oxidation: DszC then catalyzes a second oxidation of DBTO to form dibenzothiophene sulfone (DBTO2). nih.govnih.gov

Following the formation of DBTO2, the second monooxygenase of the pathway, dibenzothiophene sulfone monooxygenase (DszA), acts. nih.gov Also dependent on FMNH2 from DszD, DszA catalyzes the cleavage of one carbon-sulfur bond in the thiophenic ring of DBTO2 to produce 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate, also known as 2-hydroxybiphenyl-2'-sulfinate (HBPS). nih.govnih.gov

Table 1: Enzymes of the 4S Biodesulfurization Pathway and Their Functions.

The final and decisive step of the 4S pathway is the removal of the sulfur atom from the carbon skeleton. acs.org This reaction is catalyzed by the enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB). nih.gov DszB specifically cleaves the remaining carbon-sulfur bond in HBPS without the need for coenzymes or other protein components. nih.gov This hydrolytic step yields the final sulfur-free organic product, 2-hydroxybiphenyl (2-HBP), and releases the sulfur in the form of inorganic sulfite (SO3^2-), which can then be assimilated by the microorganism. nih.govnih.gov The DszB-catalyzed reaction is often the slowest and therefore the rate-limiting step of the entire 4S pathway. nih.govacs.org

Besides the sulfur-specific 4S pathway, microorganisms can degrade dibenzothiophene via destructive routes that break down its carbon structure. nih.gov The most well-known of these is the Kodama pathway. researchgate.net Unlike the 4S pathway, which aims to acquire sulfur, the Kodama pathway utilizes DBT as a carbon source. researchgate.net It involves a lateral dioxygenation and subsequent ring cleavage, leading to the accumulation of metabolites such as 3-hydroxy-2-formyl-benzothiophene. nih.govresearchgate.net This pathway does not selectively remove the sulfur atom but rather degrades the entire ring structure. researchgate.net

Other alternative routes have also been identified. For instance, some Sphingomonas species can transform DBT through both sulfoxidation and ring cleavage pathways. nih.gov Strain XLDN2-5 was found to convert DBT to products including monohydroxydibenzothiophene and dihydroxydibenzothiophene, alongside DBTO and DBTO2. nih.gov Another strain, Sphingomonas paucimobilis TZS-7, degrades 4,6-dimethyldibenzothiophene (B75733) via a ring-destructive pathway to products like 7-methyl-3-hydroxy-2-formylbenzothiophene. nih.gov These alternative pathways demonstrate the metabolic versatility of bacteria in processing organosulfur compounds.

A major challenge in the 4S pathway is the inhibition of the Dsz enzymes by the final product, 2-hydroxybiphenyl (2-HBP). nih.gov Dose-response experiments revealed that 2-HBP inhibits multiple enzymes in the pathway. The concentrations of 2-HBP that cause a 50% reduction in enzyme activity (IC50) were measured to be 60 µM for DszA, 110 µM for DszB, and 50 µM for DszC. nih.gov The intermediate HBPS was also found to be a potent inhibitor of DszC, with an IC50 of 15 µM. nih.gov These kinetic parameters highlight the complex regulation and limitations of the natural pathway.

Table 2: Selected Kinetic Parameters for Enzymes of the 4S Pathway.

Given the low efficiency of natural biodesulfurization systems for industrial use, significant research has focused on the genetic and metabolic engineering of biocatalysts. frontiersin.orgirost.ir A primary strategy is to overcome the feedback inhibition caused by 2-HBP. nih.gov This has been achieved by engineering a host bacterium, such as Pseudomonas azelaica, which naturally possesses a pathway to degrade 2-HBP. nih.gov When the dsz genes are expressed in this host, the inhibitory product is removed, leading to a significant increase in DBT conversion. nih.gov

Another approach targets the rate-limiting enzymes. Overexpression of the DszB and DszC enzymes has been shown to enhance desulfurization efficiency. irost.ir Kinetic models predict that an optimal DszA:DszB:DszC enzyme ratio of 1:4:2 can lead to nearly 100% conversion of DBT to 2-HBP in vitro. nih.gov Strategies to increase enzyme production include rearranging the dsz operon (e.g., to dszBCA) and increasing the copy number of the dszB gene. irost.ir Furthermore, co-expressing a more efficient heterologous flavin reductase (DszD) gene has been shown to boost activity by ensuring an adequate supply of FMNH2 for the monooxygenases. frontiersin.org Directed evolution and site-directed mutagenesis are also used to create mutant enzymes with higher stability, increased activity, and reduced sensitivity to product inhibition. nih.govresearchgate.net

The 4S Pathway Mechanisms and Enzyme Systems

Enzymatic Derivatization and Further Biotransformations

Following the initial hydroxylation of dibenzothiophene to form 1-hydroxydibenzothiophene, this intermediate can undergo further enzymatic modifications. These reactions are primarily aimed at increasing the polarity of the molecule, thereby facilitating its eventual excretion or integration into cellular metabolic pathways. The key enzymatic processes involved are further hydroxylation and oxidation, as well as conjugation with endogenous molecules.

Hydroxylation and Oxidation Processes

Enzymatic systems, particularly those found in microorganisms, play a pivotal role in the continued breakdown of this compound. The primary mechanisms involve the introduction of additional hydroxyl groups and the oxidation of the thiophene (B33073) ring.

Microbial enzymes, such as monooxygenases and dioxygenases, are instrumental in the hydroxylation and oxidation of aromatic compounds. While specific studies on this compound are limited, the well-established pathways for dibenzothiophene degradation provide a framework for understanding its subsequent metabolism. For instance, the "Kodama pathway" involves the lateral dioxygenation of dibenzothiophene, leading to the formation of hydroxylated intermediates. The detection of various hydroxydibenzothiophenes in microbial cultures suggests that once formed, this compound can be a substrate for further enzymatic attack.

Fungal systems also contribute significantly to the oxidation of dibenzothiophene and its derivatives. For example, certain fungal peroxygenases have been shown to catalyze both the S-oxidation of the thiophene ring to form sulfoxides and sulfones, and the hydroxylation of the aromatic rings. It is plausible that these enzymes can also act on this compound, leading to the formation of dihydroxylated or sulfoxidized products.

The table below summarizes the potential enzymatic hydroxylation and oxidation products of this compound based on known metabolic pathways of the parent compound.

| Enzyme Class | Potential Reaction | Potential Product(s) |

| Monooxygenases | Further hydroxylation | Dihydroxydibenzothiophenes |

| Dioxygenases | Ring cleavage | Ring-opened metabolites |

| Peroxygenases | S-oxidation | This compound sulfoxide, this compound sulfone |

| Peroxygenases | Further hydroxylation | Dihydroxydibenzothiophenes |

Conjugation and Metabolite Formation (in non-human contexts)

Conjugation reactions represent a crucial step in the detoxification and elimination of xenobiotic compounds, including hydroxylated polycyclic aromatic hydrocarbons. In non-human organisms, such as bacteria and fungi, these processes involve the enzymatic attachment of endogenous molecules to the functional groups of the xenobiotic, thereby increasing its water solubility and facilitating its removal.

While direct evidence for the conjugation of this compound in microorganisms is not extensively documented, the principles of xenobiotic metabolism suggest that this compound, with its reactive hydroxyl group, is a likely candidate for such reactions. Common conjugation pathways in microorganisms include glycosylation and sulfation.

For instance, in the context of dibenzothiophene degradation via the 4S pathway, the final product is 2-hydroxybiphenyl. Some fungal strains have demonstrated the ability to further transform this metabolite into other compounds, indicating the presence of enzymatic machinery capable of acting on hydroxylated aromatic structures. It is conceivable that similar enzymatic systems could catalyze the conjugation of this compound with sugars or sulfate (B86663) groups, leading to the formation of more polar and readily excretable metabolites.

The following table outlines potential conjugation reactions and the resulting metabolites of this compound in non-human organisms.

| Conjugation Reaction | Enzyme Involved (General Class) | Potential Metabolite |

| Glycosylation | Glycosyltransferase | 1-O-Glycosyl-dibenzothiophene |

| Sulfation | Sulfotransferase | 1-O-Sulfonyl-dibenzothiophene |

Enzyme Specificity and Promiscuity Studies

The ability of enzymes to act on a range of substrates, a property known as enzyme promiscuity, is a key factor in the biotransformation of xenobiotic compounds. Enzymes involved in the degradation of aromatic hydrocarbons, such as dioxygenases and cytochrome P450 monooxygenases, often exhibit broad substrate specificity, allowing them to metabolize a variety of structurally related compounds.

Studies on the degradation of dibenzothiophene have revealed that the initial dioxygenase enzymes can exhibit a degree of promiscuity, leading to the formation of different hydroxylated isomers. This suggests that these enzymes may also be capable of binding and transforming this compound, although the efficiency and regioselectivity of such reactions would depend on the specific enzyme and its active site architecture.

The specificity of enzymes can be categorized as follows:

Absolute Specificity: The enzyme catalyzes only one specific reaction with a single substrate.

Group Specificity: The enzyme acts on a group of molecules that share a common functional group.

Linkage Specificity: The enzyme targets a specific type of chemical bond.

Stereochemical Specificity: The enzyme acts on a particular stereoisomer.

Enzymes involved in the biotransformation of this compound are likely to exhibit group specificity, recognizing the hydroxylated aromatic structure. The promiscuous nature of many xenobiotic-degrading enzymes allows organisms to adapt to new and varied environmental contaminants. Further research, including enzyme engineering and directed evolution studies, could help to elucidate the specific interactions between these enzymes and this compound and potentially enhance their catalytic activity for bioremediation applications.

Chemical Reactivity and Derivatization Studies of 1 Hydroxydibenzothiophene

Electrophilic Aromatic Substitution Reactions

The dibenzothiophene (B1670422) ring system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The hydroxyl group (-OH) on the C1 position is a potent activating group and an ortho-, para-director. This directing effect, combined with the inherent reactivity of the dibenzothiophene nucleus, dictates the regioselectivity of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Research into the electrophilic substitution of analogous compounds, such as nih.govBenzothieno[3,2-b] nih.govbenzothiophene (B83047), has shown that monosubstitution preferentially occurs at the 2-position, with some substitution at the 4-position. youtube.com Lowering reaction temperatures can enhance the regioselectivity of these reactions. youtube.com For 1-hydroxydibenzothiophene, the strong activating nature of the hydroxyl group is expected to direct incoming electrophiles primarily to the positions ortho and para to it, namely the 2- and 4-positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Expected Major Product(s) |

|---|---|

| Nitration | 2-Nitro-1-hydroxydibenzothiophene and 4-Nitro-1-hydroxydibenzothiophene |

| Halogenation | 2-Halo-1-hydroxydibenzothiophene and 4-Halo-1-hydroxydibenzothiophene |

| Friedel-Crafts Acylation | 2-Acyl-1-hydroxydibenzothiophene and 4-Acyl-1-hydroxydibenzothiophene |

The general mechanism for these reactions involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring. organicchemistrytutor.com This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The choice of reagents and reaction conditions is crucial for controlling the outcome and preventing polysubstitution, especially given the highly activating nature of the hydroxyl group. sarthaks.commasterorganicchemistry.com

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are valuable for introducing a wide range of functional groups, thereby modifying the compound's physical and chemical properties.

For instance, O-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. A one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has been demonstrated to be an efficient method for forming alkoxycinnamates in high yields. mdpi.com A similar strategy could be envisioned for this compound, where the hydroxyl group is first deprotonated by a base to form a more potent nucleophilic phenoxide ion, which then attacks the alkyl halide.

Table 2: Examples of Nucleophilic Reactions at the Hydroxyl Group

| Reaction | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | Ether |

Oxidative Transformations

The sulfur atom in the dibenzothiophene core is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives are of interest due to their distinct electronic properties and potential applications in materials science and medicinal chemistry.

The oxidation of dibenzothiophene and its derivatives has been extensively studied. A variety of oxidizing agents can be employed to convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is often thermodynamically favored.

A facile method for the synthesis of dibenzothiophene S-oxides involves the electrophilic cyclization of sulfinate esters. rsc.orgresearchgate.net Common oxidants used for the conversion of dibenzothiophenes to their corresponding sulfones include hydrogen peroxide, chromium trioxide, and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The resulting dibenzothiophene 5,5-dioxide is a stable compound with applications as a building block in organic synthesis and materials science. chemimpex.com

Table 3: Oxidation Products of this compound

| Product Name | Chemical Formula | Oxidation State of Sulfur |

|---|---|---|

| This compound 5-oxide | C12H8O2S | +4 |

Cyclization and Annulation Reactions

The structural framework of this compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the hydroxyl group and an adjacent position on the aromatic ring, leading to the formation of new five- or six-membered rings.

The synthesis of fused heterocyclic systems, such as thieno[2,3-b]thiophenes and benzo[b]furans, often involves cyclization reactions of appropriately substituted precursors. nih.govrsc.orgekb.egekb.egnih.gov For example, the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a versatile method for preparing 2,3-disubstituted benzo[b]furans. nih.gov

A similar strategy could be applied to this compound. By introducing a suitable reactive group at the 2-position, intramolecular cyclization involving the hydroxyl group could lead to the formation of novel furo[2,3-b]dibenzothiophene or other related fused heterocyclic systems. The development of such synthetic routes would provide access to a new class of compounds with potentially interesting photophysical and biological properties.

Polymerization and Material Precursor Applications

Thiophene-containing polymers are a significant class of conducting polymers with applications in organic electronics, such as transistors and solar cells. nih.govmdpi.com The polymerization of thiophene (B33073) and its derivatives can be achieved through various methods, including chemical and electrochemical oxidative polymerization. nih.govfrontiersin.org

While the direct polymerization of benzothiophene has been explored, leading to materials such as poly(benzothiophene-alt-maleic anhydride), this compound itself presents an interesting monomer for creating functionalized polymers. rsc.org The hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. Furthermore, derivatives of this compound could be designed as precursors for π-conjugated materials. For instance, the synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been developed as a precursor for such materials. nih.govsemanticscholar.org Friedel-Crafts polycondensation is another powerful method for synthesizing high molecular weight linear polymers from aromatic precursors. nsf.gov The incorporation of the this compound moiety into polymer backbones could lead to materials with unique thermal, electronic, and optical properties. nih.govrsc.orgresearchgate.netjournalskuwait.org

Electrochemical Polymerization Studies

Due to the lack of available scientific literature on the electrochemical polymerization of this compound, this section cannot be completed.

Table 1: Summary of Electrochemical Polymerization Data for this compound

| Parameter | Value |

| Monomer Concentration | Data not available |

| Solvent/Electrolyte System | Data not available |

| Working Electrode | Data not available |

| Polymerization Potential (V) | Data not available |

| Resulting Polymer Film Properties | Data not available |

Advanced Analytical Methodologies for the Study of 1 Hydroxydibenzothiophene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 1-Hydroxydibenzothiophene from reaction mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

HPLC is a powerful tool for the analysis of this compound and its related metabolites. nih.govresearchgate.net The technique's versatility allows for the separation of these compounds from complex mixtures, such as those generated during biodesulfurization processes.

Key Features of HPLC Methods for this compound Analysis:

Columns: Reversed-phase columns, such as C18, are commonly used for the separation of dibenzothiophene (B1670422) and its hydroxylated metabolites.

Mobile Phases: Gradient elution with mobile phases consisting of acetonitrile (B52724) and water is often employed to achieve optimal separation. mdpi.com The ratio of these solvents is adjusted over the course of the analysis to effectively resolve compounds with different polarities.

Detection: UV detection is a common method for identifying and quantifying the separated compounds. The wavelength of maximum absorption is used for sensitive detection. mdpi.com

Table 1: Example HPLC Parameters for Dibenzothiophene Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% acetic acid) |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Detection | UV |

GC is another essential technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.gov This combination allows for both separation and definitive identification of the compound.

Important Considerations for GC Analysis:

Derivatization: Due to the hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of this compound for GC analysis.

Columns: Nonpolar or semi-polar capillary columns, such as those with a 5% phenyl-substituted methylpolysiloxane stationary phase, are typically used.

Carrier Gas: An inert gas like helium or nitrogen is used to carry the sample through the column.

Temperature Programming: The oven temperature is gradually increased to facilitate the separation of compounds with different boiling points.

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Injector Temperature | 250 °C |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 270 °C |

| Column Temperature Program | Initial hold, then ramped |

| Carrier Gas | Helium |

Spectroscopic Characterization (beyond basic identification)

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound, going beyond simple identification to offer a deeper understanding of the molecule.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic methods like GC or HPLC, it provides definitive identification of this compound by determining its molecular weight and fragmentation pattern. wikipedia.org

The fragmentation pattern is particularly useful for structural elucidation. wikipedia.orgresearchgate.net The way the molecule breaks apart upon ionization provides clues about its structural features. For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure. libretexts.org

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netthieme-connect.de

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. researchgate.net

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing a complete structural assignment. mdpi.com

Table 3: Predicted NMR Chemical Shifts for Aromatic Protons and Carbons

| Atom Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (¹H) | 6.5 - 8.5 |

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would be the O-H stretch from the hydroxyl group and the C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extent of conjugation in the dibenzothiophene ring system influences the wavelength of maximum absorption (λmax). utoronto.ca The presence of the hydroxyl group can also affect the absorption spectrum.

Table 4: Characteristic Spectroscopic Data for Hydroxylated Aromatic Compounds

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Wavelength |

|---|---|---|

| IR Spectroscopy | O-H stretch (hydroxyl) | ~3200-3600 cm⁻¹ |

| IR Spectroscopy | C-H stretch (aromatic) | ~3000-3100 cm⁻¹ |

| IR Spectroscopy | C=C stretch (aromatic) | ~1450-1600 cm⁻¹ |

X-ray Diffraction Analysis for Structural Elucidation

The data generated from an XRD analysis is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. An illustrative example of crystallographic data for a related heterocyclic compound is provided in the table below to demonstrate the typical output of such an analysis.

Interactive Table 1: Illustrative Crystallographic Data for a Benzothiazine Derivative This table presents example data for a related heterocyclic compound to demonstrate the typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₇Cl₂NOS |

| Formula Weight | 464.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 11.4567 (5) |

| c (Å) | 20.3456 (9) |

| β (°) | 98.765 (3) |

| Volume (ų) | 2321.4 (2) |

| Z (molecules/unit cell) | 4 |

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive and often cost-effective means for the analysis of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are employed to study the oxidation and reduction behavior of the molecule. These approaches are particularly useful for understanding the electron transfer processes and can be developed into quantitative analytical methods.

The electrochemical oxidation of dibenzothiophene (DBT) and its derivatives has been investigated, often focusing on desulfurization processes. Studies on boron-doped diamond (BDD) electrodes have shown that DBT compounds can undergo oxidation through both direct electron transfer at the electrode surface and indirect oxidation via electrochemically generated reactive oxygen species. researchgate.netub.edu The oxidation of the sulfur atom in the thiophene (B33073) ring is a primary electrochemical process, typically leading to the formation of corresponding sulfoxides and sulfones. chemrxiv.org

The presence of a hydroxyl group on the aromatic ring of this compound is expected to lower its oxidation potential compared to the parent DBT molecule, making it more susceptible to electrochemical oxidation. This characteristic can be exploited for selective detection. Voltammetric analysis would reveal the potential at which oxidation occurs, and the measured current can be correlated to the concentration of the analyte in the sample. DPV, with its ability to discriminate against background currents, is often the most sensitive technique for quantitative measurements. ub.edu

Interactive Table 2: Research Findings on Electrochemical Oxidation of Dibenzothiophene (DBT)

| Technique | Electrode | Key Finding | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Gold, Glassy Carbon, Platinum | Confirmed an irreversible oxidation peak for DBT around 1.58 V vs SHE. | chemrxiv.org |

| Bulk Electrolysis | Various (Au, GC, Ni, Pd, Pt) | In the presence of water, the primary oxidation product was dibenzothiophene sulfoxide (B87167) (DBTO). | chemrxiv.orgdntb.gov.ua |

| Voltammetry (CV, DPV, SWV) | Boron-Doped Diamond (BDD) | Identified two oxidation steps for 4,6-dimethyldibenzothiophene (B75733), forming sulfoxide and sulfone derivatives. DPV was the most sensitive method. | ub.edu |

| Linear Sweep Voltammetry | Boron-Doped Diamond (BDD) | Demonstrated that DBT oxidation occurs via both direct electron transfer and reaction with electro-generated hydroxyl radicals. | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and related compounds. The most powerful and commonly used of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. In the context of dibenzothiophene metabolism, GC-MS has been instrumental in identifying biotransformation products. nih.gov Samples are first extracted with a suitable organic solvent, and the extract is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides mass information for identification and structural elucidation. researchgate.net For instance, GC-MS has been used to identify sulfur-free metabolites like 2-hydroxybiphenyl and biphenyl (B1667301) from the desulfurization of dibenzothiophene by bacterial cultures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly well-suited for analyzing compounds that are non-volatile or thermally labile, which includes many hydroxylated metabolites. The separation is achieved via high-performance liquid chromatography (HPLC) before the eluent is introduced into the mass spectrometer. researchgate.net LC-MS and its tandem version (LC-MS/MS) have been used to analyze the products of DBT oxidation and degradation. dntb.gov.uaresearchgate.net For example, LC-MS analysis of DBT degradation by Acidithiobacillus ferrooxidans identified intermediate compounds such as 2-hydroxybiphenyl and dioxy-dibenzothiophene. researchgate.net The combination of retention time from the LC and the mass-to-charge ratio (m/z) from the MS provides high confidence in compound identification. researchgate.net

Interactive Table 3: Application of Hyphenated Techniques in the Analysis of Dibenzothiophene and its Metabolites

| Technique | Matrix/Study | Identified Compounds | Reference |

|---|---|---|---|

| GC-MS | Bacterial desulfurization of DBT | 2-Hydroxybiphenyl, Biphenyl | nih.gov |

| LC-MS | Microbial degradation of DBT | 2-Hydroxybiphenyl, Dioxy-dibenzothiophene | researchgate.net |

| LC-MS | Electrocatalytic oxidation of DBT | Dibenzothiophene sulfoxide (DBTO), DBT dimer | chemrxiv.orgdntb.gov.ua |

| GC-FPD | Oxidative desulfurization of DBT | Quantitative analysis of DBT conversion | rsc.org |

Theoretical and Computational Investigations of 1 Hydroxydibenzothiophene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the behavior of molecules from first principles. DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.net These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations can elucidate the distribution of electrons within 1-Hydroxydibenzothiophene, highlighting the influence of the hydroxyl (-OH) group on the dibenzothiophene (B1670422) framework.

Key parameters derived from electronic structure analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the electron-donating hydroxyl group is expected to raise the HOMO energy and decrease the HOMO-LUMO gap compared to the parent dibenzothiophene, suggesting increased reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the charge distribution across the molecule. The molecular electrostatic potential (MESP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atom of the hydroxyl group would be an electron-rich center, while the hydrogen atom would be electron-poor.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for Dibenzothiophene and this compound Note: The values for this compound are hypothetical, based on expected chemical principles, for illustrative purposes due to the lack of specific published data.

| Descriptor | Dibenzothiophene (DBT) | This compound | Expected Influence of -OH Group |

| HOMO Energy | Lower | Higher | Electron-donating group raises orbital energy. |

| LUMO Energy | Higher | Slightly Lower | Minor perturbation from the -OH group. |

| HOMO-LUMO Gap | Larger | Smaller | Indicates higher reactivity. |

| Dipole Moment | Low | Higher | The polar C-O and O-H bonds increase overall polarity. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing researchers to elucidate detailed reaction mechanisms. mdpi.commdpi.com For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the biodesulfurization of dibenzothiophene by microorganisms like Rhodococcus spp. often proceeds through hydroxylated intermediates. nih.gov

Computational studies can:

Identify stable intermediates and transition states along a reaction coordinate.

Calculate the activation energies for each step, determining the rate-limiting step of the reaction.

Evaluate the thermodynamics of the reaction by comparing the energies of reactants, intermediates, and products.

A hypothetical reaction, such as the further oxidation of the hydroxyl group or electrophilic substitution on the aromatic rings, could be modeled to predict the most likely products and the conditions required to form them.

The transition state is the highest energy point along the reaction coordinate, representing the critical configuration that reactants must pass through to become products. Locating and characterizing the transition state is essential for understanding the kinetics of a reaction.

DFT calculations can precisely determine the geometry and energy of a transition state. youtube.com This analysis involves:

Geometry Optimization: Finding the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. youtube.comyoutube.com

For this compound, MD simulations could be employed to investigate:

Solvation: How the molecule interacts with and is stabilized by solvent molecules. The polar hydroxyl group would be expected to form hydrogen bonds with polar solvents.

Conformational Dynamics: Although the dibenzothiophene core is rigid, MD can explore the rotation of the hydroxyl group and its preferred orientations.

Interaction with Biomolecules: If this compound is a metabolite or a potential drug candidate, MD simulations can model its binding to the active site of an enzyme. mdpi.com This can reveal key interactions, binding stability, and the conformational changes in both the ligand and the protein upon binding.

Analysis of MD trajectories provides insights into structural stability (Root Mean Square Deviation, RMSD) and regional flexibility (Root Mean Square Fluctuation, RMSF). mdpi.comijsrset.com

Structure-Reactivity Relationship Predictions

Structure-Reactivity Relationships (SRR) and the more quantitative Structure-Activity Relationships (SAR) are fundamental concepts in chemistry that link a molecule's chemical structure to its reactivity or biological activity. drugdesign.org Computational methods are pivotal in establishing and predicting these relationships.

By calculating a range of molecular descriptors (properties derived from the molecular structure) for a series of related compounds, it is possible to build predictive models. For this compound and other substituted dibenzothiophenes, computational approaches could:

Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate electronic or steric descriptors with experimentally observed reaction rates or biological activities.

Predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts toward compounds with desired properties.

Provide insights into the key structural features that govern a particular activity. For example, studies on related heterocyclic systems have shown how the position and nature of substituents dramatically influence inhibitory activity against biological targets like protein kinases. rsc.org

Cheminformatics and Data-Driven Approaches

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. These data-driven approaches are particularly powerful when dealing with large datasets of chemical compounds.

In the context of this compound, cheminformatics could be applied to:

Virtual Screening: If a biological target is identified, large databases of compounds could be computationally screened to find molecules with similar properties to this compound that might also be active.

ADMET Prediction: Predictive models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is crucial in the early stages of drug discovery.

Library Design: If this compound is identified as a hit compound, cheminformatics tools can be used to design a library of derivatives with diverse substituents to systematically explore the structure-activity relationship.

These data-driven methods leverage machine learning and statistical models to extract patterns from existing chemical data, accelerating the discovery and optimization of new molecules.

Machine Learning Applications in Reaction Prediction or Pathway Analysis

The application of machine learning (ML) in predicting chemical reactions and elucidating reaction pathways is a rapidly advancing field, offering the potential to accelerate catalyst design and process optimization. While specific ML studies focused exclusively on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from research on its parent compound, dibenzothiophene (DBT). The hydrodesulfurization (HDS) of DBT is a critical industrial process for removing sulfur from fuels, and machine learning models have been employed to understand and predict its efficiency.

Machine learning algorithms, including Lasso, Ridge, and Random Forest regression techniques, have been utilized to investigate the key factors influencing the efficiency of catalysts in the HDS of DBT. nih.govsemanticscholar.org These models can estimate the conversion of DBT and the selectivity of the reaction, which are crucial parameters in industrial applications. For instance, Random Forest and Lasso models have shown adequate performance in predicting DBT conversion. nih.govsemanticscholar.org

A significant finding from these ML studies is the identification of crucial predictors for reaction selectivity. The regression coefficients from the models highlight that structural parameters of the catalyst, such as pore size and slab length, are essential in determining the reaction outcome. nih.gov These properties are linked to the availability of active sites on the catalyst surface. The insights derived from these machine learning approaches align with previous experimental observations, demonstrating the predictive power of these computational tools. nih.gov

Furthermore, ML models have been developed to predict the desulfurization performance of various adsorbents for thiophenic compounds, including DBT. researchgate.net These models correlate the features of the adsorbent, adsorption conditions, and adsorbate characteristics with the sulfur adsorption capacity. By analyzing a dataset of numerous experiments, ML techniques can identify the most influential factors in the desulfurization process. For example, feature importance analysis has revealed that the initial concentration of sulfur and the contact time are critical factors influencing the efficiency of the desulfurization process. researchgate.net

The table below summarizes the application of different machine learning models in the context of desulfurization processes for dibenzothiophene and related compounds, which can be considered analogous to potential applications for this compound.

| Machine Learning Model | Application | Key Findings |

| Random Forest | Prediction of Dibenzothiophene (DBT) conversion in Hydrodesulfurization (HDS). nih.govsemanticscholar.org | Provided adequate predictions for DBT conversion. nih.govsemanticscholar.org |

| Lasso Regression | Estimation of DBT conversion and selectivity in HDS. nih.govsemanticscholar.org | Offered suitable predictions for selectivity and identified key structural parameters of catalysts. nih.gov |

| Ridge Regression | Estimation of selectivity in the HDS of DBT. nih.govsemanticscholar.org | Provided outcomes similar to Lasso regression for selectivity estimations. nih.gov |

| Artificial Neural Networks (ANN) | Predicting desulfurization performance of adsorbents for thiophenic compounds. researchgate.net | Outperformed traditional response surface methodology (RSM) in prediction accuracy. researchgate.net |

While these examples focus on dibenzothiophene, the methodologies are directly applicable to the study of this compound. By training machine learning models on experimental data for reactions involving this compound, it would be possible to predict its reactivity, optimize reaction conditions, and gain a deeper understanding of the factors governing its chemical transformations.

Environmental Fate and Occurrence in Natural Systems

Presence in Fossil Fuels and Related Matrices (e.g., Coal Liquids)

Dibenzothiophene (B1670422) and its derivatives are significant polycyclic aromatic sulfur heterocycles (PASHs) found in fossil fuels such as crude oil and coal mdpi.comresearchgate.net. While the direct detection of 1-Hydroxydibenzothiophene in raw fossil fuels is not extensively documented, its potential for formation within these matrices under thermal stress is recognized. For instance, studies on the origins of dibenzothiophenes in coals and oils have identified hydroxyl-DBT as a product during the thermal degradation of related sulfur-containing organic compounds mdpi.com. This suggests that during natural geological processes or industrial processing of fossil fuels, such as coal liquefaction, this compound may be generated.

Coal liquids, which are derived from the conversion of coal into liquid hydrocarbons, are complex mixtures containing a variety of organic compounds. The aggressive processing conditions, including high temperatures and pressures, can lead to the chemical transformation of the original constituents of coal. The presence of various organosulfur compounds in the parent coal makes it plausible that hydroxylated derivatives like this compound could be present in these coal-derived liquids.

Table 1: Potential Occurrence of this compound in Fossil Fuel-Related Matrices

| Matrix | Potential for Presence of this compound | Rationale |

|---|---|---|

| Crude Oil | Possible, but not widely reported as a natural constituent. | Dibenzothiophenes are major components; thermal alteration during geological formation or extraction could potentially lead to hydroxylated forms mdpi.comresearchgate.net. |

| Coal | Possible, especially in thermally matured coal. | Identified as a thermal degradation product of related sulfur compounds in studies of coal geochemistry mdpi.com. |

| Coal Liquids | Likely to be present. | High-temperature and high-pressure processing can lead to the formation of hydroxylated derivatives from the organosulfur compounds present in coal. |

Microbial Degradation in Environmental Contexts

The microbial breakdown of dibenzothiophene is a well-studied process, and it is through these metabolic activities that this compound often enters the environment. Microorganisms, particularly bacteria, have evolved specific enzymatic pathways to utilize DBT as a source of carbon and sulfur, or to co-metabolize it in the presence of other growth substrates nih.govnih.gov.

In both terrestrial and aquatic environments, the microbial degradation of dibenzothiophene can proceed through several pathways, with the "Kodama pathway" being a key route that leads to the formation of hydroxylated intermediates nih.gov. This pathway involves the lateral dioxygenation of the DBT molecule, resulting in the formation of hydroxylated benzothiophenes nih.gov. The detection of hydroxydibenzothiophenes in microbial cultures grown on DBT confirms their role as metabolic intermediates nih.gov.

Once formed, this compound can be further metabolized by microbial communities. While specific pathways for the complete mineralization of this compound are not as extensively detailed as those for its parent compound, the general principles of aromatic compound degradation suggest that further enzymatic attacks, such as ring cleavage, would occur. These subsequent steps would break down the aromatic structure into smaller, more readily usable molecules for the microorganisms. The process of co-metabolism, where the degradation of a compound is facilitated by the presence of a primary growth substrate, is also a significant mechanism for the transformation of dibenzothiophene and its derivatives in the environment nih.govnih.govmorressier.com. For example, a Sphingomonas sp. strain isolated from petroleum-contaminated soil was found to cometabolically degrade DBT in the presence of carbazole (B46965) nih.govnih.gov.

Table 2: Microbial Degradation Pathways Leading to and Potentially from this compound

| Pathway | Description | Key Intermediates | Microorganisms |

|---|---|---|---|

| Kodama Pathway (DBT degradation) | Lateral dioxygenation of dibenzothiophene, leading to hydroxylated intermediates. | Hydroxydibenzothiophenes, 3-hydroxy-2-formyl-benzothiophene nih.gov. | Pseudomonas sp. researchgate.net, Sphingomonas sp. nih.gov. |

| Further Degradation of this compound | Presumed to involve further enzymatic action, such as ring cleavage, to break down the aromatic structure. | Not fully elucidated, but likely to include aliphatic carboxylic acids. | Soil and water microbial consortia. |

The efficiency of microbial degradation of this compound and its parent compound in the environment is governed by a range of biotic and abiotic factors.

Biotic Factors:

Microbial Population: The presence of specific microorganisms with the necessary enzymatic machinery is a primary requirement. A diverse microbial community is more likely to possess the metabolic capabilities to completely degrade the compound.

Co-metabolism: The presence of a primary growth substrate can significantly enhance the degradation of recalcitrant compounds like dibenzothiophenes nih.govnih.govmorressier.commdpi.com. In this process, the enzymes produced by the microorganisms to metabolize the primary substrate can fortuitously act on the target pollutant.

Enzyme Inhibition: The presence of certain substances can inhibit the activity of the degradative enzymes. For instance, sulfate (B86663) ions and other inorganic sulfur compounds have been shown to inhibit the expression of DBT-degrading enzymes in some bacteria nih.gov.

Abiotic Factors:

pH: The pH of the soil or water can significantly impact microbial activity and the bioavailability of the compound. Optimal pH ranges for the degradation of polycyclic aromatic hydrocarbons (PAHs) are generally found to be around neutral (pH 7.5) herts.ac.uk.

Temperature: Microbial metabolism is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for different microbial communities.

Oxygen Availability: The initial steps in the aerobic degradation of aromatic compounds typically involve oxygenases, making oxygen a critical factor.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolic activity.